molecular formula C13H14N4O3 B2611829 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide CAS No. 2034579-60-5

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide

Cat. No.: B2611829
CAS No.: 2034579-60-5
M. Wt: 274.28
InChI Key: HOVDVIREWPOEIG-UHFFFAOYSA-N
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Description

6-Methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide is a synthetic small molecule characterized by a pyrimidine-4-carboxamide core, a structure recognized for its significance in medicinal chemistry. This compound is related to a class of 2-hetarylpyrimidine-4-carboxamide compounds investigated as potent aryl hydrocarbon receptor (AHR) antagonists . The AHR is a ligand-activated transcription factor that, upon activation by environmental toxins or endogenous ligands, can influence immune responses and cancer progression. Antagonizing this receptor presents a promising strategy for the treatment of cancer and conditions with dysregulated immune responses . Furthermore, the pyrimidine scaffold is a privileged structure in drug discovery. Structurally similar thienopyrimidine derivatives have been optimized as highly potent and selective PI3Kδ inhibitors, demonstrating significant efficacy in mouse models of melanoma and lung carcinoma by modulating the tumor microenvironment . The presence of the 6-methoxypyridin-3-yl group is a common feature in various bioactive molecules, including antibacterial Schiff base metal complexes and fungicidal agents , highlighting its versatility. This product is intended for non-human research purposes only, specifically for investigating signaling pathways in immunology and oncology, and for use as a standard or building block in the synthesis of novel chemical entities. It is not designed for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-19-11-4-3-9(6-14-11)7-15-13(18)10-5-12(20-2)17-8-16-10/h3-6,8H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVDVIREWPOEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CNC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura reaction conditions to achieve high yields and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The methoxy groups and pyrimidine ring can interact with biological receptors or enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features, synthetic yields, and analytical data for 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide and its analogs:

Compound ID/Name Pyrimidine Substituent Pyridine/Phenyl Substituent Yield (%) HPLC Purity (%) Molecular Weight (Da)
Target Compound 6-Methoxy 6-Methoxypyridin-3-ylmethyl N/A N/A ~358.3 (calculated)
43 () 6-[(4-Fluorobenzyl)(methyl)amino] 6-(4-Methylpiperazin-1-yl)pyridin-3-yl 29 97 436.2
44 () 6-[Methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino] 4-(4-Acetylpiperazin-1-yl)phenyl 38 87.75 514.1
45 () 6-[(4-Fluorobenzyl)(methyl)amino] 4-Morpholinophenyl 30 100 422.1
46 () 6-[Methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino] 5-Morpholinopyridin-2-yl 23 N/A ~504.2 (calculated)

Key Observations:

However, yields for analogs with trifluoromethyl groups (e.g., 44: 38%) are higher than those with fluorobenzyl groups (compound 43: 29%), suggesting electronic or solubility factors influence reaction pathways . HPLC purity correlates with substituent complexity; simpler groups like morpholino (compound 45: 100% purity) outperform acetylpiperazine derivatives (compound 44: 87.75%) .

The absence of electron-withdrawing groups (e.g., fluorine or trifluoromethyl) in the target compound could reduce binding affinity to mycobacterial targets compared to compounds 43 or 44, as seen in related studies .

Methodological Considerations

Structural characterization of these compounds relies heavily on techniques such as LC-MS and NMR (as demonstrated in ), while crystallographic refinement tools like SHELX () are critical for resolving molecular configurations in related small-molecule studies . The target compound’s methoxy groups may facilitate crystallinity, simplifying X-ray diffraction analysis compared to more flexible substituents (e.g., morpholino or piperazine).

Research Implications

The comparative analysis highlights the importance of substituent engineering in pyrimidine carboxamides. While the target compound’s methoxy groups offer synthetic simplicity, its analogs demonstrate that halogenation or incorporation of nitrogen heterocycles (e.g., piperazine) can enhance antitubercular activity . Further studies should explore the target compound’s pharmacokinetic and safety profiles, leveraging methodologies from and for structural and functional validation.

Biological Activity

6-Methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer, antimicrobial, anti-Alzheimer's, and antioxidant properties based on diverse research findings.

Chemical Structure

The compound has the following structural formula:

C13H14N4O3\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy

A study by Sabita et al. evaluated several pyrimidine-pyrazine compounds, revealing that derivatives similar to 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine exhibited potent cytotoxicity against SiHa, A549, MCF-7, and Colo-205 cell lines. The IC50 values for these compounds were significantly lower than standard chemotherapeutic agents like etoposide, indicating enhanced anticancer properties (Table 1) .

CompoundCell LineIC50 (µM)
6-Methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidineMCF-70.09 ± 0.0085
Similar Compound 1A5490.03 ± 0.0056
Similar Compound 2Colo-2050.01 ± 0.074

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains including E. coli, S. aureus, and K. pneumoniae. The results indicated moderate antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Table: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
E. coli64
S. aureus32
K. pneumoniae128

Anti-Alzheimer’s Activity

The anti-Alzheimer's potential of the compound was explored through its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a comparative study, it was found that the compound had IC50 values of 20.15±0.44μM20.15\pm 0.44\,\mu M for AChE and 36.42±0.73μM36.42\pm 0.73\,\mu M for BChE, demonstrating promising activity compared to standard drugs like galantamine .

Antioxidant Activity

Antioxidant assays revealed that the compound exhibited significant free radical scavenging activity, with an IC50 value of 18.33±0.04μg/mL18.33\pm 0.04\,\mu g/mL in DPPH assays . This suggests that it may play a role in mitigating oxidative stress-related diseases.

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